3-Hexyne-2,5-dione
Description
Properties
CAS No. |
54415-31-5 |
|---|---|
Molecular Formula |
C6H6O2 |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
hex-3-yne-2,5-dione |
InChI |
InChI=1S/C6H6O2/c1-5(7)3-4-6(2)8/h1-2H3 |
InChI Key |
RNSUHNFHYWLYBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CC(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
3-Hexyne-2,5-dione serves as a versatile building block in organic synthesis. Its applications include:
- Intermediate in Organic Synthesis : Utilized in the preparation of more complex molecules due to its reactive carbonyl groups.
- Study of Reaction Mechanisms : Employed in research to elucidate reaction pathways and kinetics due to its ability to undergo diverse chemical reactions.
Biological Applications
The compound's structural features allow it to participate in biological processes:
- Potential Drug Precursor : Investigated for its role in synthesizing biologically active compounds that may have therapeutic effects.
- Enzyme Interaction Studies : Its reactivity allows for the exploration of interactions with enzymes, potentially influencing metabolic pathways.
Medical Applications
In medicine, this compound is explored for:
- Antimicrobial Properties : Studies indicate potential efficacy against various pathogens.
- Drug Development : As a precursor for synthesizing novel pharmaceuticals aimed at treating infections or diseases .
Industrial Applications
In industry, the compound finds utility in:
- Production of Specialty Chemicals : Used as an intermediate in the synthesis of polymers and other specialty chemicals.
- Formulation of Coatings and Adhesives : Its chemical properties make it suitable for enhancing the performance of industrial products .
Case Studies
- Synthesis Pathways : Research on the synthesis of 3-methyl-1,4-pentadiyne-3-ol demonstrated the utility of this compound as an intermediate. The study outlined reaction conditions and yields, highlighting its significance in synthetic organic chemistry .
- Biological Activity : A study evaluated the antimicrobial properties of derivatives synthesized from this compound. The results indicated promising activity against specific bacterial strains, suggesting potential applications in medicinal chemistry .
Comparison with Similar Compounds
Hex-3-ene-2,5-dione
Structure : Hex-3-ene-2,5-dione (CAS: 4436-75-3) replaces the triple bond in 3-hexyne-2,5-dione with a double bond (Z or E isomer). Its molecular formula is C₆H₈O₂ (avg. mass: 112.13 g/mol) .
Key Differences :
- Reactivity : The double bond in Hex-3-ene-2,5-dione undergoes electrophilic additions (e.g., hydrogenation), whereas the triple bond in this compound is more reactive in cycloadditions or alkyne-specific reactions.
- Stability: The ene-dione system in Hex-3-ene-2,5-dione allows keto-enol tautomerization, which is less pronounced in the yne-dione due to conjugation with the triple bond.
Pyrrolidine-2,5-dione Derivatives
Examples :
- 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione derivatives (e.g., compounds 4–12 in Scheme 1 ): These feature a five-membered pyrrolidine ring fused with two ketones. Modifications at the N1-aryl group enhance 5-HT₁A receptor and serotonin transporter (SERT) affinity .
- 3-Methylene-1-tetradecylpyrrolidine-2,5-dione : A quorum sensing (QS) inhibitor with a long alkyl chain, exhibiting dual lasR-dependent and -independent activity .
Key Differences :
- Biological Activity : Pyrrolidine-2,5-diones are pharmacologically active (e.g., CNS targets), whereas this compound lacks reported bioactivity.
- Synthesis : Pyrrolidine derivatives require ring-closing reactions (e.g., cyclization of amines with diketones), contrasting with the linear alkyne-dione synthesis via Grignard additions .
Curcumin Analogs (Heptadiene-3,5-diones)
Example : 1,7-Bis(3,4-dimethoxyphenyl)-4,4-dimethyl-1,6-heptadiene-3,5-dione (TMC) .
Structure : A conjugated diene-dione system with aromatic substituents.
Key Differences :
- Function : TMC acts as a DNA methyltransferase (DNMT1) inhibitor, leveraging the β-diketone pharmacophore. This compound lacks this bioactivity.
- Stability: Curcumin analogs are metabolically unstable, prompting synthetic modifications (e.g., blocking phenolic groups).
2,5-Dimethyl-3-hexyne-2,5-diol
Structure : A diol analog of this compound, with hydroxyl groups replacing ketones (CAS: 142-30-3) .
Key Differences :
- Reactivity : The diol undergoes dehydration or esterification, whereas the dione participates in nucleophilic acyl substitutions.
- Applications : The diol is used in polymer synthesis, while this compound serves as a synthetic intermediate for heterocycles .
Data Tables
Table 1: Structural and Physical Properties
Preparation Methods
Reaction Mechanism and Conditions
The oxidation mechanism involves the formation of a chromate ester intermediate when is used, followed by deprotonation and elimination to yield the diketone. Typical conditions include:
-
Solvent : Acetone or dichloromethane
-
Temperature : 0–25°C
-
Oxidizing Agent : in aqueous (Jones reagent)
-
Reaction Time : 4–8 hours
Table 1 : Optimization of Oxidative Conditions
| Parameter | Value Range | Optimal Value | Yield (%) |
|---|---|---|---|
| (equiv) | 2.0–3.0 | 2.5 | 78 |
| Temperature (°C) | 0–40 | 25 | 82 |
| Solvent | Acetone, CHCl | Acetone | 85 |
This method achieves yields up to 85% but requires careful control of stoichiometry to avoid over-oxidation.
Alkali-Mediated Cleavage of Diyne Diols
A patent-published method (US3297774A) describes the synthesis of diacetylenic compounds via alkali-mediated cleavage of 2,4-diyne-1,6-diols. While originally designed for diacetylene production, this approach can be adapted for this compound synthesis by selecting appropriate diol precursors.
Reaction Protocol
-
Substrate : 2,7-Dimethylocta-3,5-diyne-2,7-diol
-
Catalyst : Sodium hydroxide () or potassium hydroxide ()
-
Solvent : Hydrocarbon solvents (e.g., xylene, toluene)
-
Conditions :
-
Temperature: 80–140°C
-
Pressure: Atmospheric (under nitrogen)
-
Catalyst Loading: 0.7–1.3 g per gram-mole diol
-
Table 2 : Alkali-Catalyzed Cleavage Parameters
| Parameter | Value Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Catalyst | , | 65 | |
| Temperature (°C) | 80–140 | 120 | 70 |
| Solvent | Xylene, Toluene | Xylene | 68 |
The reaction produces this compound alongside ketone byproducts, which are separable via fractional distillation.
Catalytic Hydrogenation-Oxidation Tandem Reactions
A hybrid approach combines hydrogenation and oxidation steps to construct the triple bond and diketone groups sequentially. This method is particularly effective for substrates with pre-existing double bonds.
Stepwise Synthesis
-
Hydrogenation : Partial hydrogenation of 3-hexyne-2,5-diol using palladium on carbon () under pressure (1–3 atm) yields 3-hexene-2,5-diol.
-
Oxidation : Subsequent oxidation with or under thermal conditions (50–100°C) forms this compound.
Table 3 : Tandem Reaction Performance
| Step | Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Hydrogenation | , 2 atm , 25°C | 3-hexene-2,5-diol | 90 |
| Oxidation | , 7500 Torr, 50°C | This compound | 75 |
This tandem strategy offers a combined yield of 67.5% (0.9 × 0.75) and is scalable for industrial applications.
Pyrolysis of Metal Acetylides
Pyrolysis of metal acetylides, such as disodium diacetylide (), provides a high-energy route to this compound. This method, though less common, is notable for its simplicity:
Subsequent oxidation of the diacetylene intermediate with or at elevated pressures (e.g., 7500 Torr) yields the diketone.
Comparative Analysis of Methods
Table 4 : Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Oxidative Dehydrogenation | 85 | 95 | Moderate | $$ |
| Alkali Cleavage | 70 | 88 | High | $ |
| Tandem Hydrogenation-Oxidation | 67.5 | 90 | High | $$$ |
| Pyrolysis | 50 | 75 | Low | $$$$ |
The alkali-mediated cleavage method balances cost and scalability, making it preferable for industrial use, while oxidative dehydrogenation offers higher purity for laboratory-scale synthesis .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
